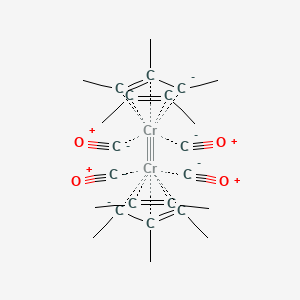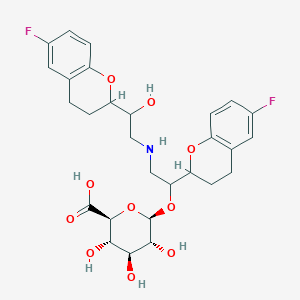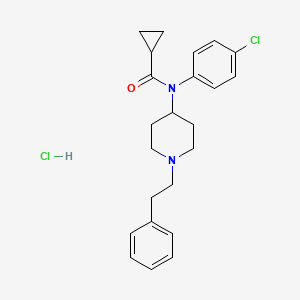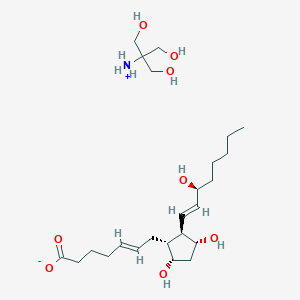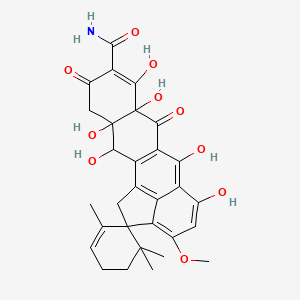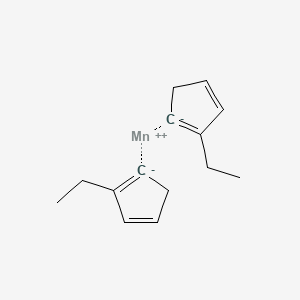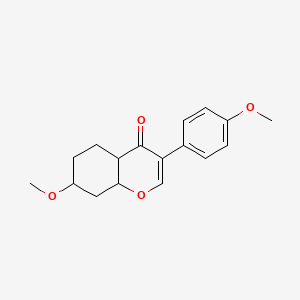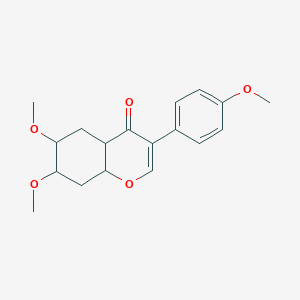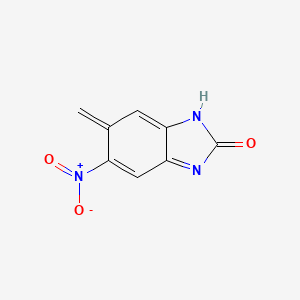
6-methylidene-5-nitro-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methylidene-5-nitro-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-5-nitro-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve refluxing the reactants in solvents like methanol or acetonitrile .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions
6-methylidene-5-nitro-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and substituted benzimidazoles. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
科学的研究の応用
6-methylidene-5-nitro-1H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, antiparasitic, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 6-methylidene-5-nitro-1H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to the disruption of essential biological processes in pathogens. For example, it may inhibit DNA synthesis in bacteria or interfere with viral replication .
類似化合物との比較
Similar Compounds
5-nitro-1H-benzimidazol-2-one: Similar structure but lacks the methylidene group.
6-methyl-1H-benzimidazol-2-one: Similar structure but lacks the nitro group.
5,6-dimethyl-1H-benzimidazol-2-one: Contains additional methyl groups.
Uniqueness
6-methylidene-5-nitro-1H-benzimidazol-2-one is unique due to the presence of both the nitro and methylidene groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile compound in various applications .
特性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
6-methylidene-5-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H5N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H2,(H,9,12) |
InChIキー |
QXTQQDWWULGNTK-UHFFFAOYSA-N |
正規SMILES |
C=C1C=C2C(=NC(=O)N2)C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


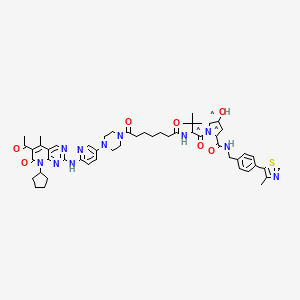
![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
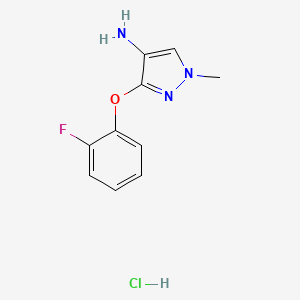
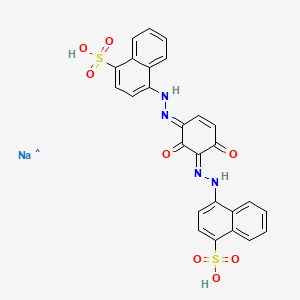
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
